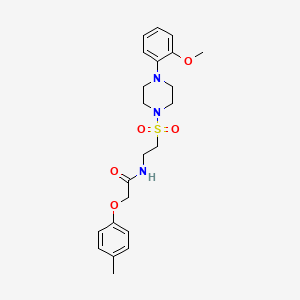

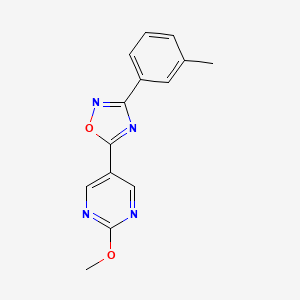

![molecular formula C13H23NO4 B2637768 tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate CAS No. 2260937-62-8](/img/structure/B2637768.png)

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate” is a chemical compound with the CAS Number: 2260937-62-8 . It has a molecular weight of 257.33 . It is in the form of oil .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is in the form of oil . It is stored at a temperature of -10°C . The compound has a molecular weight of 257.33 .Wissenschaftliche Forschungsanwendungen

Photocatalysis in Organic Synthesis

One application involves the use of tert-butyl carbamate derivatives in photocatalysis. For instance, a study demonstrated the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, facilitating the synthesis of 3-aminochromones under mild conditions. This method broadens the scope of photocatalyzed protocols for constructing diverse amino pyrimidines, showcasing the compound's utility in photocatalytic reactions for organic synthesis (Wang et al., 2022).

Crystallography and Molecular Interactions

Another study explored the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonding interactions. These findings are crucial for understanding the molecular architecture and interaction patterns of carbamate derivatives, which can inform the design of new materials and compounds (Baillargeon et al., 2017).

Asymmetric Synthesis and Drug Development

Carbamate derivatives are also pivotal in the asymmetric synthesis of biologically active molecules. A study reported the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, highlighting its potential as a building block for protease inhibitors. This underscores the role of carbamate derivatives in developing therapeutic agents (Ghosh et al., 2017).

Synthetic Methodology and Chemical Transformations

Moreover, carbamate compounds are integral in developing novel synthetic methodologies. For example, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via a high-yielding, cost-efficient process demonstrates the compound's utility in organic synthesis, offering advantages in simplicity, yield, and purification (Li et al., 2015).

Advanced Materials and Corrosion Inhibition

Carbamate derivatives have also been evaluated as corrosion inhibitors, showcasing their potential in materials science. A study utilizing tert-butyl carbamate derivatives as inhibitors for carbon steel in acidic solutions demonstrated their effectiveness, linking organic compound synthesis with applications in corrosion prevention (Faydy et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBNKEIPCHGFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCOCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

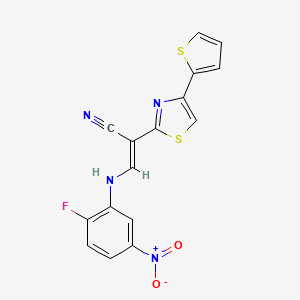

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)

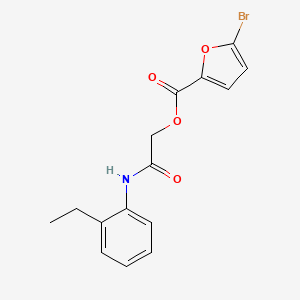

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)

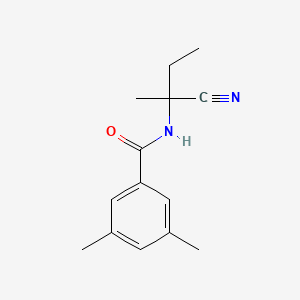

![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)

![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)

![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)

![10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B2637708.png)